The classification of this compound falls under the category of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group (–CF3) is particularly noteworthy as it imparts unique electronic properties that can influence the compound's reactivity and biological interactions. This compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical applications, particularly as an intermediate in drug synthesis .
The synthesis of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-, can be achieved through several methods, with one notable approach involving the reaction of methyl hydrazine with trifluoroacetylacetone. The general reaction conditions include:
For instance, one method described involves dissolving the starting materials in acetic acid and allowing them to react under controlled temperature conditions . The selectivity for the desired isomer can be enhanced by adjusting the reaction parameters such as temperature and concentration of reactants.
The molecular structure of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- features a pyrazole ring with a methyl group at position 1 and a trifluoromethyl group at position 3. The ethanone substituent is located at position 4 of the pyrazole ring.
Crystallographic studies may provide further insights into the precise arrangement of atoms within this compound, revealing bond lengths and angles that conform to expected values for similar structures .
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- can participate in various chemical reactions typical for pyrazole derivatives:
These reactions are often facilitated by catalysts such as palladium complexes or under microwave irradiation to enhance yields and reduce reaction times .
The mechanism of action for Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- primarily relates to its role as an intermediate in synthesizing biologically active compounds.
Research indicates that derivatives may act on targets such as cyclooxygenase enzymes or other signaling pathways relevant in cancer therapy .
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- has diverse applications primarily in pharmaceutical chemistry:
The unique properties conferred by the trifluoromethyl group enhance its utility in creating novel compounds with improved pharmacological profiles .
The compound "Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-" follows systematic IUPAC naming conventions that precisely define its molecular architecture. The root term ethanone designates the acetyl group (–COCH₃), while the suffix 1H-pyrazol-4-yl indicates substitution at the 4-position of the pyrazole ring. The substituents "1-methyl" and "3-(trifluoromethyl)" specify N1-methyl and C3-trifluoromethyl groups, respectively. This structure belongs to the 4-acylpyrazole subclass, characterized by a carbonyl-containing moiety directly attached to the pyrazole’s 4-position. Its molecular formula is C₇H₇F₃N₂O, with a molar mass of 192.14 g/mol [1] [6].
CC(=O)C1=CN(N=C1C(F)(F)F)C
[6]. This conjugation influences electron distribution, enhancing dipole moments (predicted at ~3.2 Debye) and molecular polarity. Table 1: Structural Isomers of Trifluoromethylpyrazolyl Ethanone
Compound Name | CAS Number | Substitution Pattern | Molecular Formula |
---|---|---|---|
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | 189300-85-4 | Acetyl at C4, CF₃ at C3 | C₇H₇F₃N₂O |
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone | 1006434-30-5 | Acetyl at C5, CF₃ at C3 | C₇H₇F₃N₂O |
The trifluoromethyl (–CF₃) group is a cornerstone of modern bioisosteric design, conferring unique physicochemical advantages to heterocyclic pharmacophores like pyrazoles. Its incorporation elevates metabolic stability, bioavailability, and target binding affinity through three key mechanisms:
Table 2: Impact of Trifluoromethyl Group on Drug Properties
Property | –CH₃ Analog | –CF₃ Analog | Biological Consequence |
---|---|---|---|
Lipophilicity (log P) | 1.8–2.2 | 2.9–3.4 | Enhanced tissue permeability |
Metabolic Half-life | 1.5–2.0 hours | 4.0–6.0 hours | Reduced CYP450 oxidation |
Protein Binding Affinity | Kd = 10⁻⁶ M | Kd = 10⁻⁸ M | Improved target engagement |
The evolution of 1,3,4-trisubstituted pyrazoles reflects strategic advances in heterocyclic medicinal chemistry. Early pyrazole drugs like phenazone (antipyretic, 1880s) featured simple 1,3-disubstitution, but limited efficacy drove structural diversification:
Table 3: Milestones in Trisubstituted Pyrazole Development
Era | Representative Drug | Substitution Pattern | Therapeutic Application |
---|---|---|---|
1950s | Phenylbutazone | 1,2-Diphenyl-4-butyl | Anti-inflammatory |
1990s | Celecoxib | 1-Phenyl-3-trifluoromethyl-4-sulfonamide | COX-2 selective inhibitor |
2000s | Fipronil | 1-[(Trifluoromethyl)sulfinyl]pyrazole | Insecticide (GABA antagonist) |
2010s–Present | C4-Acylpyrazoles | 1-Alkyl-3-trifluoromethyl-4-acetyl | Anti-inflammatory, anticancer |
Current research exploits the C4-acetyl group’s synthetic versatility, enabling Schiff base formation or heterocyclic annulation for multitarget agents. This trajectory underscores the scaffold’s adaptability in addressing emerging therapeutic challenges [3] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: